molecular formula C12H21N3 B13631921 1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine

1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine

Cat. No.: B13631921
M. Wt: 207.32 g/mol
InChI Key: MWGRPRXZDGSIMG-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethyl group, a pyrazole ring, and an amine group

Preparation Methods

The synthesis of 1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and application of the compound .

Chemical Reactions Analysis

1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-3-10-4-6-11(7-5-10)15-8-9(2)12(13)14-15/h8,10-11H,3-7H2,1-2H3,(H2,13,14)

InChI Key

MWGRPRXZDGSIMG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)N2C=C(C(=N2)N)C

Origin of Product

United States

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